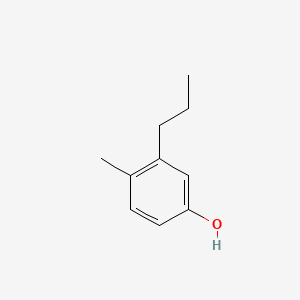

4-Methyl-3-propylphenol

Description

Significance of Alkylphenols in Contemporary Chemical Research

Alkylphenols, a prominent subclass of substituted phenols, feature one or more alkyl groups on the phenolic ring. These compounds are of significant interest in modern chemical research due to their wide-ranging applications and intriguing chemical properties. They serve as crucial intermediates and building blocks in the synthesis of a variety of value-added products, including surfactants, phenolic resins, polymer additives, and agrochemicals. researchgate.net The alkyl substituents can influence the reactivity of the phenolic ring and the hydroxyl group, leading to tailored properties for specific applications. Research in this area is driven by the need for more efficient and environmentally benign synthesis methods, as well as the exploration of novel applications for these versatile compounds. researchgate.netacs.org For instance, the conversion of lignin (B12514952), a complex biopolymer, into valuable alkylphenols is a key focus in biorefinery research, aiming to produce renewable chemicals and fuels. acs.org

Contextualization of 4-Methyl-3-propylphenol within Phenolic Compound Classes

This compound is a member of the cresol (B1669610) family, which are phenols substituted with a methyl group. Specifically, it is an isomer of propyl-substituted cresols. Its structure, featuring both a methyl and a propyl group on the phenol (B47542) ring, places it within the category of dialkyl-substituted phenols. The relative positions of the hydroxyl, methyl, and propyl groups (4-methyl and 3-propyl relative to the hydroxyl group at position 1) define its specific isomeric identity and influence its physicochemical properties and reactivity. Other isomers include 2-methyl-4-propylphenol (B97813) and 2-methyl-6-propylphenol. nih.govnih.gov

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on alkylphenols is vibrant, with a strong emphasis on catalysis and green chemistry. mdpi.compreprints.org The development of efficient and selective catalysts for alkylation reactions, such as the Friedel-Crafts alkylation of cresols, is a major research trajectory. mdpi.compreprints.orgacs.org Solid acid catalysts, ionic liquids, and deep eutectic solvents are being explored as alternatives to traditional corrosive and environmentally harmful catalysts. mdpi.compreprints.orgresearchgate.net

Despite the broad interest in alkylphenols, specific research on this compound is less extensive compared to some other isomers. While synthesis methods are established, there is a continuous search for more sustainable and efficient routes. A notable knowledge gap exists in the comprehensive understanding of its biological activities and potential applications. For instance, while some propylphenols have been investigated as insect attractants or for their antimicrobial properties, the specific activities of the 4-methyl-3-propyl isomer are not as well-documented. tsetse.orgservice.gov.ukresearchgate.netservice.gov.uk Further research is needed to fully elucidate its reaction mechanisms, explore its potential in areas like polymer chemistry or as a fine chemical intermediate, and to build a more complete toxicological and environmental profile.

Chemical and Physical Properties of this compound

The properties of this compound are dictated by its molecular structure, which includes a hydroxyl group, a methyl group, and a propyl group attached to a benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Methyl-4-propylphenol | 4-Methylphenol (p-Cresol) | 3-Propylphenol (B1220475) |

|---|---|---|---|---|

| Molecular Formula | C10H14O | C10H14O nih.gov | C7H8O | C9H12O tsetse.org |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol nih.gov | 108.14 g/mol | 136.19 g/mol tsetse.org |

| Appearance | - | - | Colorless solid, often brownish due to impurities. tsetse.org | Colorless liquid, often brownish due to impurities. tsetse.org |

| Melting Point | - | - | 32-34 °C tsetse.org | - |

| Boiling Point | - | - | 202 °C tsetse.org | 232 °C tsetse.org |

| Density | - | - | 1.03 g/cm³ tsetse.org | 0.98 g/cm³ tsetse.org |

| Flash Point | - | - | 89 °C tsetse.org | 106 °C tsetse.org |

| CAS Number | 61783-87-7 bldpharm.com | 18441-56-0 nih.gov | 106-44-5 | 645-56-7 stenutz.eu |

Data for this compound is limited in publicly available literature.

Synthesis and Reactions

The synthesis of this compound typically involves the alkylation of a simpler phenolic precursor.

A common synthetic route is the Friedel-Crafts alkylation of m-cresol (B1676322) (3-methylphenol) . In this electrophilic aromatic substitution reaction, m-cresol is reacted with a propylating agent, such as 1-propanol (B7761284) or propene, in the presence of a Lewis acid or Brønsted acid catalyst. The catalyst polarizes the alkylating agent, generating an electrophile that then attacks the electron-rich aromatic ring of m-cresol. The substitution pattern is directed by the existing methyl and hydroxyl groups.

Another potential route involves a cross-coupling reaction . For instance, a 4-halogenated-3-methylphenol could be reacted with an isopropyl metal compound in the presence of a suitable catalyst. google.com While this patent describes the synthesis of 4-isopropyl-3-methylphenol (B166981), a similar strategy could theoretically be adapted for the propyl analogue. google.com

Research Applications

While specific, large-scale industrial applications of this compound are not widely documented, its structural similarity to other alkylphenols suggests potential utility in several research and industrial domains.

One area of investigation for related compounds is in the development of semiochemicals . For instance, 3-propylphenol has been identified as a component of kairomones that can influence the behavior of various insects, including the tsetse fly. service.gov.ukajol.info Research in this area focuses on using these compounds in pest management strategies. ajol.info

Furthermore, alkylphenols are precursors in the synthesis of antioxidants . The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, and the alkyl groups can enhance the lipid solubility of the molecule, making them effective in preventing the oxidation of fats and oils. For example, butylated hydroxytoluene (BHT), a widely used antioxidant, is synthesized by the alkylation of p-cresol (B1678582). acs.org

The antifungal properties of related compounds like 4-propylphenol (B1200801) against pathogens such as Fusarium graminearum have also been explored, suggesting a potential for this compound in agricultural or food preservation research. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-4-9-7-10(11)6-5-8(9)2/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAQSOUOCXYWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562771 | |

| Record name | 4-Methyl-3-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61783-87-7 | |

| Record name | 4-Methyl-3-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 3 Propylphenol and Its Structural Isomers

Established Organic Synthetic Pathways

Classic organic synthesis provides a robust toolbox for the targeted construction of substituted phenols like 4-methyl-3-propylphenol. These methods often involve the sequential manipulation of aromatic precursors through well-understood reaction mechanisms.

Electrophilic Aromatic Substitution for Alkylation of Phenolic Substrates

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the direct introduction of alkyl groups onto a phenolic ring. byjus.com The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-director, meaning it increases the electron density of the aromatic ring and guides incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.com

In the context of synthesizing this compound, a common starting material would be a cresol (B1669610) derivative. For instance, Friedel-Crafts alkylation of m-cresol (B1676322) with a propylating agent (e.g., 1-chloropropane (B146392) or propene) in the presence of a Lewis acid catalyst like AlCl₃ could be envisioned. libretexts.org However, this direct approach faces significant challenges. The strong activating nature of the hydroxyl group can lead to polyalkylation, where multiple propyl groups are added to the ring. libretexts.org Furthermore, the reaction can produce a mixture of isomers, as alkylation could occur at the positions ortho and para to the hydroxyl group, making the isolation of the desired this compound isomer difficult. Carbocation rearrangements are another potential complication in Friedel-Crafts alkylations. libretexts.org To circumvent these issues, milder catalysts and carefully controlled reaction conditions are often necessary. google.com

To achieve greater selectivity, a related reaction, Friedel-Crafts acylation, is often preferred. This involves reacting the phenol with an acyl halide (e.g., propanoyl chloride) or anhydride. The resulting acyl group is deactivating, which prevents further substitutions. libretexts.org The ketone can then be reduced to the desired propyl group in a subsequent step.

Functional Group Interconversions Leading to this compound Scaffolds

Functional group interconversion (FGI) is a powerful strategy in multi-step synthesis that involves converting one functional group into another. solubilityofthings.commit.edu This approach allows for the assembly of complex molecules from simpler, more readily available starting materials. solubilityofthings.com

A plausible FGI route to this compound could begin with the nitration of 4-methylphenol (p-cresol). The reaction of p-cresol (B1678582) with nitric acid would introduce a nitro group at the 3-position, yielding 4-methyl-3-nitrophenol. google.com The nitro group can then be converted to an amino group via reduction, for example, using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas or a metal-acid system like iron in acidic medium. solubilityofthings.com The resulting 3-amino-4-methylphenol (B1265707) could then undergo a Sandmeyer reaction. This sequence would involve diazotization of the amino group with nitrous acid (HONO) to form a diazonium salt, which is a versatile intermediate. Subsequent reaction of the diazonium salt with a copper(I) cyanide would yield a nitrile, which could then be manipulated to form the propyl group through a series of reduction and chain-extension steps.

Alternatively, a key transformation could be the reduction of a carbonyl group. For instance, a Friedel-Crafts acylation of m-cresol with propanoyl chloride would yield a propiophenone (B1677668) derivative. The carbonyl group of this intermediate can then be reduced to a methylene (B1212753) (-CH₂-) group to form the propyl substituent. Classic methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). fiveable.me

Multi-Step Syntheses from Readily Available Precursors (e.g., cresol derivatives, propylphenol derivatives)

Multi-step synthesis provides a highly controlled approach to building the target molecule, minimizing the formation of unwanted isomers. A logical starting material for this compound is 3-methylphenol (m-cresol).

A representative synthetic sequence could involve a cross-coupling reaction. For example, a method analogous to the Negishi coupling has been described for the synthesis of the isomeric 4-isopropyl-3-methylphenol (B166981). google.com This can be adapted for the propyl analogue. The synthesis begins with the halogenation of m-cresol, for instance, bromination to selectively produce 4-bromo-3-methylphenol. google.com This intermediate is then reacted with a propyl-metal compound, such as a propylzinc reagent, in the presence of a palladium or nickel catalyst to form the desired carbon-carbon bond, yielding this compound. google.com

Table 1: Illustrative Multi-Step Synthesis of this compound from m-Cresol

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | 3-Methylphenol (m-Cresol) | Bromine (Br₂) | 4-Bromo-3-methylphenol | Introduction of a leaving group at the desired position for subsequent coupling. google.com |

| 2 | 4-Bromo-3-methylphenol | Propylzinc halide, Pd or Ni catalyst | This compound | Formation of the C-C bond to introduce the propyl group via cross-coupling. google.com |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient catalytic processes. These "green" approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources.

Heterogeneous Catalysis for Selective Alkylation and Deoxygenation

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer significant advantages over their homogeneous counterparts. researchgate.net They are easily separated from the reaction mixture, can often be regenerated and reused, and can provide high selectivity. google.com

For the alkylation of phenols, solid acid catalysts such as zeolites, clays, and supported heteropolyacids are actively researched. google.comwhiterose.ac.uk These materials can be tailored to control the selectivity of the reaction, favoring the formation of specific isomers and minimizing polyalkylation. For example, the alkylation of phenol with various alkenes has been successfully catalyzed by silica (B1680970) gel supported aluminium phenolate (B1203915) catalysts. whiterose.ac.uk The shape-selectivity of certain zeolites can be exploited to direct alkylation to a specific position on the phenolic ring.

Hydrodeoxygenation (HDO) is another crucial catalytic process, particularly relevant for upgrading biomass-derived feedstocks. tandfonline.com HDO involves the removal of oxygen atoms from a molecule through catalytic reaction with hydrogen. tandfonline.comorganic-chemistry.org This is essential for converting oxygen-rich biomass compounds into valuable chemicals and fuels. vscht.cz Various heterogeneous catalysts, including supported noble metals (e.g., Pt, Pd) and transition metal sulfides, are effective for the HDO of phenolic compounds. tandfonline.comoup.com For instance, a platinum catalyst supported on a cesium-containing heteropolyacid (Pt/CsPW) has been shown to be efficient for the hydrodeoxygenation of various phenols. oup.com

Biomass-Derived Feedstock Utilization for Phenol Production (e.g., eugenol (B1671780) conversion to 4-propylphenol)

The utilization of renewable biomass as a feedstock for chemical production is a key pillar of green chemistry. ias.ac.in Lignin (B12514952), a major component of woody biomass, is a rich source of aromatic compounds, including various phenols. researchgate.netgoogle.com Eugenol (4-allyl-2-methoxyphenol), which can be extracted from lignin, is a valuable bio-based precursor for the synthesis of other useful chemicals. ias.ac.inresearchgate.net

Significant research has focused on the catalytic conversion of eugenol to 4-propylphenol (B1200801), a structural isomer of this compound. This transformation typically involves a two-step process: hydrogenation of the allyl side chain to a propyl group, and demethoxylation (removal of the methoxy (B1213986) group). researchgate.net Recent studies have demonstrated the use of novel bimetallic heterogeneous catalysts for this conversion. For example, a nickel-cobalt (B8461503) catalyst supported on aluminum-doped SBA-15 (Ni–Co/Al-SBA-15) has shown exceptional performance. ias.ac.inresearchgate.net Under optimized conditions of 230°C and 30 bar of hydrogen pressure, this catalyst achieved 100% conversion of eugenol with a 93% yield of 4-propylphenol. ias.ac.inresearchgate.net This process is highlighted as a clean and green route that utilizes a robust, reusable catalyst, emphasizing its potential for sustainable chemical production. researchgate.netias.ac.in The conversion proceeds through hydrogenation of the allyl group followed by demethoxylation. rsc.org

Table 2: Research Findings on Catalytic Conversion of Eugenol to 4-Propylphenol

| Parameter | Finding | Reference |

| Catalyst | 5 wt% Ni–Co/Al-SBA-15 | ias.ac.inresearchgate.net |

| Feedstock | Eugenol (from non-edible biomass lignin) | researchgate.net |

| Reaction | Hydrogenation and Demethoxylation | researchgate.net |

| Solvent | Isopropanol | researchgate.net |

| Optimal Temperature | 230°C | ias.ac.inresearchgate.net |

| Optimal Pressure | 30 bar | ias.ac.inresearchgate.net |

| Conversion Rate | 100% | ias.ac.inresearchgate.net |

| Product Yield | 93% (4-propylphenol) | ias.ac.inresearchgate.net |

| Significance | Clean, green process with a robust, reusable catalyst for producing value-added chemicals from biomass. | researchgate.netias.ac.in |

Biotechnological and Enzymatic Routes for Analogous Compounds

While direct biotechnological synthesis of this compound is not extensively documented, the production of structurally similar alkylphenols through microbial and enzymatic routes provides significant insights into potential green manufacturing strategies. These approaches offer alternatives to conventional chemical synthesis, often operating under milder conditions and with high selectivity.

Microbial Fermentation for Alkylphenol Production (e.g., 3-propylphenol)

Microbial fermentation is an emerging platform for producing valuable aromatic compounds, including alkylphenols. locusingredients.com Genetically engineered microorganisms, such as the yeast Saccharomyces cerevisiae, have been successfully utilized for the de novo production of compounds like 3-propylphenol (B1220475). researchgate.net This is particularly relevant as 3-propylphenol is a structural isomer of this compound and serves as an important attractant for tsetse flies, vectors of sleeping sickness. researchgate.net

The biosynthetic pathway often involves heterologous expression of specific enzymes. For instance, the production of 3-methylphenol (m-cresol) in S. cerevisiae has been achieved by expressing 6-methylsalicylic acid synthase (MSAS) and 6-MSA decarboxylase. researchgate.net To produce longer-chain alkylphenols like 3-propylphenol, this pathway can be extended by incorporating a 'reverse ß-oxidation' pathway. researchgate.net This engineered pathway can convert acetate (B1210297) into longer acyl-CoA precursors necessary for the synthesis of various 3-alkylphenols. researchgate.net

Researchers have demonstrated the production of 3-propylphenol by co-expressing the 3-methylphenol pathway alongside the genes for reverse ß-oxidation (ERG10, hbd, crt, and ter). researchgate.net This integrated metabolic engineering approach enables the yeast to synthesize the target molecule from simple carbon sources provided in the fermentation medium. locusingredients.com The entire process is carried out in a bioreactor under controlled conditions, including temperature, pH, and oxygen supply, to optimize the yield of the desired alkylphenol. locusingredients.com Analysis of microbial-fermented beverages like water kefir has also included the detection of various alkylphenols, showcasing the relevance of fermentation in the context of these compounds. researchgate.netnih.gov

Table 1: Key Genes and Pathways in Microbial Alkylphenol Production

| Gene/Pathway | Function | Organism | Target Compound Example |

| 6-Methylsalicylic Acid Synthase (MSAS) | Initiates the synthesis of the aromatic ring. | Saccharomyces cerevisiae (engineered) | 3-Methylphenol |

| 6-MSA Decarboxylase | Decarboxylates the intermediate to form the phenol. | S. cerevisiae (engineered) | 3-Methylphenol |

| 'Reverse ß-Oxidation' Pathway | Elongates acyl-CoA chains for longer alkyl groups. | S. cerevisiae (engineered) | 3-Propylphenol |

This table summarizes key genetic components engineered into microorganisms for the production of alkylphenols.

Enzymatic Transformations in Phenol Synthesis

Enzymatic catalysis offers a highly selective and environmentally benign route for the synthesis and modification of phenolic compounds. mdpi.com Enzymes can operate under mild conditions, reducing energy consumption and the formation of byproducts compared to traditional chemical methods. mdpi.com

Tyrosinases are a class of enzymes that can hydroxylate monophenols to o-diphenols (catechols). google.com While their natural function often leads to polymerization into melanins, under controlled conditions, they can be used for the synthesis of substituted catechols. google.com For example, tyrosinase from Ralstonia solanacearum has shown potential for converting 3- and 4-substituted phenols into their corresponding catechol derivatives. google.com

Lipases, such as Lipase B from Candida antarctica (CALB), are widely used for the esterification of phenolic compounds to enhance their lipophilicity. mdpi.com Studies have shown that the substitution pattern on the aromatic ring significantly influences the reaction yield. For instance, hydroxyl groups in the para or meta position are generally favored over those in the ortho position, which can hinder substrate access to the enzyme's active site. mdpi.com

Multi-enzyme cascades represent an advanced strategy for synthesizing complex molecules from simple precursors. acs.org A four-enzyme cascade has been developed to convert substituted phenols into chiral benzylic alcohols. acs.org This system utilizes a tyrosine phenol lyase (TPL), a tyrosine aminomutase, an aminotransferase, and a hydratase to achieve the desired transformation, demonstrating the power of combining multiple biocatalytic steps in a one-pot setup. acs.org

Table 2: Enzymes in Phenolic Compound Synthesis and Modification

| Enzyme | Enzyme Class | Typical Reaction | Substrate Example | Product Example |

| Tyrosinase | Oxidoreductase | Hydroxylation | 4-substituted phenols | 4-substituted catechols |

| Lipase B from C. antarctica (CALB) | Hydrolase | Esterification | 4-hydroxybenzyl alcohol | 4-hydroxybenzyl hexanoate |

| Tyrosine Phenol Lyase (TPL) | Lyase | C-C bond formation | Phenol, pyruvate, ammonia | Tyrosine derivatives |

This table provides examples of enzymes and their applications in the synthesis and modification of phenolic compounds.

Regioselectivity Challenges and Advanced Strategies in this compound Synthesis

The synthesis of polysubstituted phenols like this compound presents significant challenges in controlling regioselectivity—the ability to direct incoming chemical groups to a specific position on the aromatic ring. researchgate.netnih.gov The directing effects of the existing hydroxyl (-OH) and methyl (-CH₃) groups on the precursor, m-cresol, often lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

The classical method for introducing the propyl group is the Friedel-Crafts alkylation. beilstein-journals.orgnih.gov In this reaction, the hydroxyl and methyl groups of m-cresol are both ortho-, para-directing activators. This means that an incoming electrophile (the propyl group) can attack several positions on the benzene (B151609) ring, primarily those ortho and para to the hydroxyl group. This can result in the formation of multiple isomers, such as 2-propyl-5-methylphenol, 4-propyl-5-methylphenol, and 6-propyl-3-methylphenol, in addition to the target this compound. Achieving high selectivity for the desired isomer is a major hurdle. niscpr.res.in

Advanced strategies to overcome these regioselectivity challenges include:

Use of Bulky Catalysts: Employing sterically hindered Lewis or Brønsted acid catalysts can favor alkylation at less sterically crowded positions. Mesoporous molecular sieves like Al-MCM-41 have been used for the t-butylation of m-cresol, where the pore structure of the catalyst influences the product distribution. niscpr.res.in

Directed Ortho-Metalation and Cross-Coupling: While typically used for ortho-functionalization, variations of these strategies can be adapted. A common route to similar structures involves the halogenation of m-cresol to create a specific handle for cross-coupling. google.com For instance, the synthesis of 4-isopropyl-3-methylphenol can be achieved by first halogenating m-cresol to produce 4-bromo-3-methylphenol, followed by a cross-coupling reaction with an isopropyl metal compound. google.com A similar strategy could theoretically be applied for propylation.

Multi-step Synthetic Routes: To enforce specific regiochemistry, multi-step sequences are often necessary. This can involve using protecting groups for the phenol, followed by directed functionalization and subsequent deprotection. Another approach is the construction of the substituted phenol from acyclic precursors, which allows for the precise placement of substituents before the aromatic ring is formed. researchgate.netacs.org For example, a [3+3] cyclocondensation method has been reported for synthesizing 3,5-disubstituted phenols from α,β-unsaturated ketones and α-fluoro-β-ketoesters. acs.org

Catalytic C-H Functionalization: Modern methods focus on the direct functionalization of C-H bonds. nih.gov While challenging for free phenols due to the reactivity of the hydroxyl group, specific catalysts and directing groups are being developed to achieve high regioselectivity. nih.gov For example, palladium-catalyzed methods have been developed for the site-specific synthesis of ortho-substituted phenols from cyclohexanones and primary alcohols. rsc.org

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 3 Propylphenol

Chromatographic Techniques for Separation, Purity Assessment, and Mixture Analysis

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like 4-Methyl-3-propylphenol. In various studies, GC coupled with mass spectrometry (GC-MS) has been employed to identify and quantify alkylphenols in complex mixtures. For instance, in the analysis of lignin (B12514952) depolymerization products, GC-MS is a common tool to profile the resulting compounds. escholarship.orgrsc.org The chromatographic separation is typically achieved on a capillary column, such as a DB-5, with a programmed temperature gradient to ensure the effective separation of components. cefas.co.uk

A study on North Sea-produced water discharges utilized GC-MS with negative chemical ionization (NCI) to identify non-regulated pollutants. cefas.co.uk The chromatographic separation was performed on a DB5 column (50 m length, 0.25 mm inner diameter) with a temperature program from 60 to 300°C at 5°C/min. cefas.co.uk

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional one-dimensional GC, making it particularly suitable for analyzing complex samples containing numerous structurally similar compounds. nih.govazom.comnih.gov This technique employs two columns with different stationary phases, providing a more detailed separation of the analytes. azom.com In the analysis of petroleum substances, GC×GC has been used to track the biodegradation of individual constituents, including phenols. nih.govacs.orgconcawe.eu The setup often involves a non-polar first-dimension column and a more polar second-dimension column. nih.govacs.orgconcawe.eu For example, a study on petroleum UVCB substances used a Crossbond dimethyl polysiloxane column in the first dimension and a phenyl polysilphenylene-siloxane column in the second dimension. nih.govacs.orgconcawe.eu The structured nature of GC×GC chromatograms, where similar compounds elute in specific regions, aids in the identification of compound classes. azom.com

The following table summarizes typical GC and GC×GC parameters used in the analysis of samples that may contain this compound or related compounds.

| Parameter | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |

| Column (1st Dimension) | DB-5 (50 m x 0.25 mm) cefas.co.uk | Crossbond dimethyl polysiloxane (e.g., Rx1-ms, 60 m x 0.25 mm) nih.govacs.orgconcawe.eu |

| Column (2nd Dimension) | N/A | Phenyl polysilphenylene-siloxane (e.g., BPX-50, 0.9 m x 0.1 mm) nih.govacs.org |

| Injector Temperature | 270°C (Splitless) cefas.co.uk | 310°C (Splitless) nih.govacs.orgconcawe.eu |

| Carrier Gas | Methane (reagent gas) cefas.co.uk | Helium nih.govacs.orgconcawe.eu |

| Oven Temperature Program | 60°C to 300°C at 5°C/min cefas.co.uk | 60°C (10 min hold), then 1.2°C/min to 330°C acs.org |

| Detector | Mass Spectrometer (NCI) cefas.co.uk | Flame Ionization Detector (FID) nih.govacs.orgconcawe.eu |

| Modulation Period | N/A | 7 s acs.orgconcawe.eu |

Liquid Chromatography (LC) Techniques, including High-Performance Liquid Chromatography (HPLC)

Liquid chromatography (LC) and its high-performance variant (HPLC) are powerful tools for the separation and analysis of a wide range of compounds, including phenols that may not be sufficiently volatile for GC. These techniques are frequently used for the analysis of complex environmental and biological samples.

Normal-phase HPLC has been utilized in the fractionation of produced water extracts to isolate estrogen receptor agonists, which can include alkylphenols. cefas.co.uk A study employed a Partisil PAC semipreparative HPLC column for this purpose. cefas.co.uk

Reverse-phase HPLC (RP-HPLC) is more commonly applied for the analysis of phenolic compounds. For instance, a method for the analysis of 3-propylphenol (B1220475) on a Newcrom R1 column used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), the non-volatile acid is typically replaced with a volatile one like formic acid. sielc.com The analysis of organic UV filters, which can include phenolic structures, in environmental samples often relies on SPE-LC-MS/MS methods. mdpi.com

Ultra-high-performance liquid chromatography (UHPLC), which uses smaller particle size columns to achieve faster and more efficient separations, has been applied in the metabolomic analysis of honey, where 4-propylphenol (B1200801) was identified as a potential chemical marker. frontiersin.org

The table below outlines typical conditions for the HPLC analysis of phenolic compounds.

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Technique | Normal-Phase HPLC cefas.co.uk | Reverse-Phase HPLC sielc.com |

| Column | Partisil PAC semipreparative (25 cm x 10 mm) | Newcrom R1 |

| Mobile Phase | Hexane, dichloromethane (B109758) cefas.co.uk | Acetonitrile, water, phosphoric acid |

| Detection | Not specified in abstract | UV, MS (with formic acid) |

Emerging Spectroscopic and Hyphenated Analytical Methodologies

Photoionization Mass Spectrometry and Photoelectron Photoion Coincidence Spectroscopy (PEPICO) for Reactive Intermediates

Photoionization mass spectrometry (PIMS) and photoelectron photoion coincidence spectroscopy (PEPICO) are advanced techniques used to study the electronic structure and dissociation dynamics of molecules, including reactive intermediates. wikipedia.orgusfca.edu PEPICO, in particular, combines photoionization mass spectrometry with photoelectron spectroscopy, allowing for the selection of ions based on their internal energy. wikipedia.org This makes it a powerful tool for isomer-selective analysis in complex reactive environments such as combustion and catalysis. rsc.orgrsc.orgresearchgate.net

While direct studies on this compound using these techniques are not readily found, research on similar molecules, such as lignin-derived monomers, demonstrates the potential of these methods. For example, operando PEPICO has been used to investigate the hydrodeoxygenation of 4-propylguaiacol, a related compound, to understand reaction mechanisms and identify intermediates like 4-propylphenol. nih.govresearchgate.netresearchgate.net In these experiments, the reaction products are sampled directly from a reactor and ionized using tunable vacuum ultraviolet (VUV) synchrotron radiation. nih.govresearchgate.net The resulting photoion mass-selected threshold photoelectron spectra (ms-TPES) provide a unique fingerprint for each isomer, enabling their unambiguous identification. nih.gov

The application of these techniques can provide fundamental data such as ionization energies and appearance energies of fragment ions, which are crucial for understanding the chemical transformations of this compound in various processes.

Advanced Techniques for In Situ and Operando Characterization

The study of chemical processes as they occur requires in situ and operando spectroscopic techniques. These methods provide real-time information on the state of a catalyst and the evolution of reactants, intermediates, and products under actual reaction conditions.

Operando PEPICO spectroscopy stands out as a prime example of such an advanced technique. nih.govresearchgate.net It has been successfully applied to unravel the catalytic fast pyrolysis mechanism of methoxyphenol isomers and the hydrodeoxygenation of 4-propylguaiacol, where 4-propylphenol is a key intermediate. nih.govresearchgate.netresearchgate.net In the latter study, the use of a continuous flow reactor coupled to the PEPICO setup allowed for the time-resolved detection of gas-phase species, revealing how solvent choice can steer the reaction pathway towards or away from the formation of 4-propylphenol. nih.govresearchgate.net

Other spectroscopic techniques, such as diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and UV-visible spectroscopy, are also used for the in situ characterization of catalysts and adsorbed species. For example, in the conversion of methanol (B129727) to hydrocarbons over zeolite catalysts, in situ DR-UV-visible and IR spectroscopy have been used to identify carbonaceous species that lead to catalyst deactivation. acs.org While not directly applied to this compound in the reviewed literature, these methods could be employed to study its adsorption and reaction on catalyst surfaces. For instance, the cracking of 4-propylphenol over ZSM-5 has been studied, indicating the potential for such advanced characterization. acs.org

Theoretical and Computational Investigations of 4 Methyl 3 Propylphenol

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methyl-3-propylphenol, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of phenolic compounds due to its balance of computational cost and accuracy. scholarsresearchlibrary.comjmaterenvironsci.com Geometry optimization of this compound using DFT, typically with functionals like B3LYP and a basis set such as 6-31G(d), allows for the determination of the most stable three-dimensional arrangement of its atoms. scholarsresearchlibrary.comsemanticscholar.org This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles of its ground state.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. semanticscholar.orgscirp.org For substituted phenols, these properties are heavily influenced by the nature and position of the substituents on the aromatic ring. pku.edu.cn In this compound, the electron-donating nature of the methyl and propyl groups is expected to raise the HOMO energy level compared to unsubstituted phenol (B47542), making it more susceptible to electrophilic attack.

A representative table of electronic properties for a related compound, 4-propylphenol (B1200801), calculated using DFT is shown below to illustrate the typical data obtained from such calculations. mdpi.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -8.5 (approx.) |

| LUMO Energy | -0.5 (approx.) |

| HOMO-LUMO Gap | 8.0 (approx.) |

Ab Initio Methods for Accurate Electronic Structure Calculations

For a more rigorous understanding of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, are employed. aip.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often in conjunction with larger basis sets, provide a higher level of accuracy for the electronic energies and properties of molecules like this compound. researchgate.netarxiv.org

Complete Active Space Self-Consistent Field (CASSCF) is another powerful ab initio method used to study the electronic states of phenols, particularly for excited states and photochemical processes. acs.org These calculations can accurately predict the effects of the methyl and propyl substituents on the electronic transitions and the charge distribution in both the ground and excited states of the molecule. While computationally more demanding, ab initio methods are invaluable for benchmarking DFT results and for studying phenomena where electron correlation is particularly important. chemrxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding its interactions with other molecules. The flexibility of the propyl group allows for a variety of conformations, each with a different energy and spatial arrangement. MD simulations can map these conformational states and determine their relative populations, providing a dynamic picture of the molecule's structure. nih.govwiley.com

Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for the properties of phenolic compounds. aip.orgresearchgate.net By simulating this compound in different environments (e.g., in a solvent or near a surface), researchers can study how it interacts with its surroundings. These simulations can reveal the preferred orientations and strengths of hydrogen bonds between the hydroxyl group of the phenol and surrounding molecules, as well as hydrophobic interactions involving the alkyl groups. bohrium.comstanford.edu This information is vital for predicting the behavior of this compound in various applications.

Prediction of Thermochemical Properties and Reaction Energetics

Computational methods are widely used to predict the thermochemical properties of organic compounds, providing data that may be difficult or costly to obtain experimentally. For this compound, DFT calculations can be used to estimate key thermochemical values. researchgate.net

The standard enthalpy of formation (ΔfH°), a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states, can be calculated using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved, which helps to cancel out systematic errors in the calculations. Other important thermochemical properties that can be predicted include heat capacity and entropy. arxiv.org

Below is an illustrative table of calculated reaction energies for the dealkylation of a related compound, 4-propylphenol, over a zeolite catalyst.

| Step | Species | Relative Free Energy (kJ/mol) |

|---|---|---|

| 1 | Reactants (4-n-PP + Zeolite) | 0 |

| 2 | Transition State 1 (Protonation) | +150 |

| 3 | Wheland Intermediate | +50 |

| 4 | Transition State 2 (Dealkylation) | +180 |

| 5 | Products (Phenol + Propene + Zeolite) | -20 |

Computational Modeling of Structure-Reactivity Relationships and Reaction Pathways

Computational modeling plays a crucial role in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. nih.gov By systematically modifying the structure (e.g., changing the position of the alkyl groups) and calculating the effect on reactivity descriptors, quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) can be developed. scholarsresearchlibrary.comjmaterenvironsci.com These models can predict the behavior of related compounds and guide the design of new molecules with desired properties.

Furthermore, computational chemistry allows for the detailed exploration of reaction pathways. researchgate.net For a given transformation, such as the alkylation of the phenolic ring or the oxidation of the propyl side chain, multiple mechanistic routes may be possible. acs.orgcaltech.eduresearchgate.netrsc.org By mapping the potential energy surface and identifying the transition states for each step, the most favorable reaction pathway can be determined. unibo.it This level of mechanistic insight is critical for optimizing reaction conditions, improving yields, and designing more efficient catalysts for the conversion of this compound into valuable chemicals.

Catalytic Transformations and Reaction Mechanisms Involving 4 Methyl 3 Propylphenol Analogues

Dealkylation and Cracking Processes Over Solid Acid Catalysts (e.g., zeolites for 4-propylphenol)

The dealkylation of alkylphenols is a critical upgrading reaction to produce phenol (B47542), a high-value commodity chemical, and corresponding olefins from lignin-derived compounds. Solid acid catalysts, particularly zeolites, have demonstrated significant potential for this transformation due to their strong acidity and shape-selective properties.

The gas-phase dealkylation of 4-n-propylphenol (4-n-PP), a model compound for lignin (B12514952) monomers, has been extensively studied over various acidic zeolites such as ZSM-5, FAU, BEA, TON, and FER. acs.org Among these, ZSM-5 shows exceptional performance, achieving high selectivity towards phenol and propylene. acs.org The reaction mechanism is understood to proceed via classic carbenium ion chemistry, involving key steps like isomerization, disproportionation, transalkylation, and dealkylation. acs.org The superior selectivity of ZSM-5 is attributed to its unique pore structure, which imposes confinement effects that hinder bimolecular reactions like transalkylation and disproportionation through transition-state shape selectivity. acs.org

A significant challenge in this process is rapid catalyst deactivation. Studies have identified that chemisorbed phenolates, formed when phenols bind to Lewis acid sites within the zeolite, are a primary cause of reversible deactivation by blocking pores and hindering diffusion. mdpi.com Co-feeding water into the reactor has proven to be a crucial strategy to maintain catalytic activity. mdpi.comresearchgate.net Water helps to hydrolyze the phenolate (B1203915) species, clearing the active sites, and also counteracts the equilibrium of phenol condensation reactions that can lead to pore blockage. acs.orgmdpi.com The presence of steam allows for surprisingly stable catalytic performance, especially with ZSM-5 catalysts, which can maintain high conversion and selectivity for extended periods. researchgate.net For example, over a ZSM5-140 catalyst at 365 °C, a constant conversion of approximately 70% with over 95% selectivity to phenol and olefin was maintained for 72 hours when water was co-fed. researchgate.net

| Time on Stream (h) | 4-Propylphenol (B1200801) Conversion (%) | Selectivity to Phenol + Propylene (%) |

|---|---|---|

| 5 | ~75 | >95 |

| 24 | ~70 | >95 |

| 48 | ~70 | >95 |

| 72 | ~70 | >95 |

Reaction Conditions: Catalyst ZSM5-140, Temperature = 365 °C, WHSV = 3.7 h⁻¹, with water co-feed.

Selective Oxidation and Hydroxylation Reactions of Alkylphenols

The selective oxidation of alkylphenols is a valuable transformation for producing functionalized molecules like p-benzoquinones, which are important intermediates in the synthesis of pharmaceuticals (e.g., vitamin E) and other fine chemicals. pnas.orgacs.org The key challenge is to control the reaction to selectively oxidize a specific position, often the aliphatic side chain or the aromatic ring, without over-oxidation or polymerization.

A variety of catalytic systems have been developed for this purpose. Divanadium-substituted polyoxotungstates have emerged as highly effective catalysts for the oxidation of alkylphenols to alkyl-substituted p-benzoquinones using aqueous hydrogen peroxide as a green oxidant. acs.org One such catalyst, TBA₄H[γ-PW₁₀V₂O₄₀], demonstrated superior performance, yielding nearly quantitative amounts of 2,3,5-trimethyl-p-benzoquinone (TMBQ) from 2,3,6-trimethylphenol (B1330405) (TMP). acs.org Similarly, supported catalysts using divanadium-substituted polyoxometalates on nitrogen-doped carbon nanotubes (V₂-POM/N-CNTs) have shown high efficiency and reusability for the selective oxidation of TMP, achieving a 99% yield of TMBQ. acs.org

Biocatalysis offers an alternative, highly selective route. Cytochrome P450 monooxygenases, for example, can be engineered to perform selective oxidation of aliphatic C–H bonds in alkylphenols. pnas.orgpnas.org A chemomimetic system from Corynebacterium glutamicum utilizes a P450 enzyme (CreJ) that recognizes phosphorylated alkylphenols and successively oxidizes the aromatic methyl group to a carboxylic acid via alcohol and aldehyde intermediates. pnas.org

Hydroxylation, the introduction of a hydroxyl group, is another key functionalization reaction. Tyrosinase, a dicopper oxidase, can catalyze the ortho-hydroxylation of various 4-n-alkylphenols to produce the corresponding 4-n-alkylcatechols. mdpi.com The reaction proceeds via the formation of an ortho-quinone intermediate, which is then reduced in situ by an agent like ascorbic acid to yield the catechol. mdpi.com The efficiency of this biocatalytic conversion has been observed to decrease as the length of the alkyl side chain increases. mdpi.com

| Reaction Type | Substrate | Catalyst System | Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Oxidation | 2,3,6-Trimethylphenol (TMP) | TBA₄H[γ-PW₁₀V₂O₄₀] / H₂O₂ | 2,3,5-Trimethyl-p-benzoquinone (TMBQ) | Nearly quantitative yield | acs.org |

| Oxidation | 2,3,6-Trimethylphenol (TMP) | V₂-POM/N-CNTs / H₂O₂ | 2,3,5-Trimethyl-p-benzoquinone (TMBQ) | 99% yield | acs.org |

| Oxidation | p-Cresol (B1678582) (phosphorylated) | P450 monooxygenase (CreJ) | p-Hydroxybenzoic acid (phosphorylated) | Successive oxidation | pnas.org |

| Hydroxylation | 4-n-Alkylphenols | Tyrosinase / Ascorbic Acid | 4-n-Alkylcatechols | Conversion decreases with alkyl chain length | mdpi.com |

Electrocatalytic Conversions of Phenolic Compounds

Electrocatalytic methods represent a promising green chemistry approach for the conversion of phenolic compounds, often operating under mild conditions (low temperature and atmospheric pressure) and using renewable electricity to drive the reactions. mdpi.comrsc.org Electrocatalytic hydrogenation (ECH) is a key process for upgrading biomass-derived phenolics by deoxygenating and saturating the aromatic ring, which increases their energy content and reduces corrosivity. researchgate.netacs.org

Various model compounds, including phenol, guaiacol, and related alkylphenols, have been studied using different electrocatalysts. acs.org Ruthenium on activated carbon cloth (Ru/ACC) has been used for the ECH of lignin-derived model compounds, where both hydrogenation and hydrogenolysis (C-O and C-C bond cleavage) were observed. researchgate.netacs.org An interesting finding is that the conversion rate of alkylphenols decreases as the length of the alkyl chain increases. researchgate.netacs.org

Different metal catalysts exhibit varying activity and selectivity. In studies comparing various electrodes for phenol hydrogenation, Pt/C showed the highest electrocatalytic activity, while Ru/C displayed the highest selectivity for producing cyclohexanol. mdpi.com The choice of catalyst is critical for directing the reaction towards desired products. For instance, in the electrocatalytic hydrodeoxygenation (HDO) of 4-methylphenol, a Pt/C catalyst achieved 28% selectivity towards methylcyclohexane. rsc.org More advanced systems, using a fluidized electrochemical setup with a Pt/C catalyst, have achieved even higher selectivities, such as 60% for propylcyclohexane (B167486) from 2-methoxy-4-propylphenol (B1219966). rsc.org

The electrochemical conversion of phenol to benzoquinone has also been demonstrated using non-precious metal-based electrocatalysts like NiFeB/CF in an acidic medium. researchgate.net These processes highlight the versatility of electrocatalysis for both reduction and oxidation reactions of phenolic compounds.

| Reaction | Substrate | Catalyst System | Primary Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Hydrogenation (ECH) | Alkylphenols | Ru/ACC | Hydrogenated and hydrogenolysis products | Conversion decreases with increasing alkyl chain length. | researchgate.netacs.org |

| Hydrogenation | Phenol | Pt/C | Cyclohexanol | Highest electrocatalytic activity among tested metals. | mdpi.com |

| Hydrogenation | Phenol | Ru/C | Cyclohexanol | Highest selectivity for cyclohexanol. | mdpi.com |

| Hydrodeoxygenation (HDO) | 4-Methylphenol | Pt/C | Methylcyclohexane | 28% selectivity to the cycloalkane. | rsc.org |

| Oxidation | Phenol | NiFeB/CF | Benzoquinone | Demonstrates oxidation using a non-precious metal catalyst. | researchgate.net |

Mechanistic Studies of Catalytic Cycles and Intermediate Species Identification

Elucidating reaction mechanisms and identifying key intermediates are fundamental to understanding and improving catalytic transformations of phenolic compounds. A combination of experimental techniques (e.g., kinetic studies, isotope labeling, in-situ spectroscopy) and computational methods (e.g., Density Functional Theory - DFT) is often employed.

In the zeolite-catalyzed dealkylation of 4-propylphenol, the mechanism involves classic carbenium ion chemistry. acs.org DFT simulations have helped analyze the stability of potential reaction intermediates, such as protonated Wheland complexes and surface alkoxides, within the zeolite pores at reaction conditions. acs.org Spectroscopic studies (FTIR) have been crucial in identifying chemisorbed phenolates as key species responsible for catalyst deactivation by blocking catalyst pores. mdpi.com

For selective oxidation reactions, mechanistic studies have provided deep insights. The oxidation of substituted phenols by a cupric-superoxo complex is proposed to occur via a rate-limiting hydrogen atom transfer (HAT) from the phenolic hydroxyl group. acs.org Kinetic isotope effect (KIE) studies, where the phenolic hydrogen is replaced by deuterium, showed a significant deceleration of the reaction rate, supporting the O-H activation event as the rate-limiting step. acs.org In the oxidation of trimethylphenol catalyzed by divanadium-substituted polyoxotungstates, ⁵¹V and ³¹P NMR spectroscopy were used to identify an active peroxo vanadium complex as the species responsible for the oxidation. acs.org

Mechanistic investigations of C-H activation and coupling reactions have also revealed complex catalytic cycles. For a ruthenium-catalyzed coupling of phenols with aldehydes, DFT calculations and experimental data support a pathway that begins with the dehydrative C-H coupling of the phenol with the aldehyde, followed by a deaminative coupling with an enamine. marquette.edu The turnover-limiting step in this cycle was identified as a C-O bond cleavage. marquette.edu Similarly, for gold-catalyzed additions of phenols to olefins, a concerted mechanism is proposed where the nucleophilic attack of the phenol on the activated double bond occurs simultaneously with a proton transfer from the hydroxyl group, a process that can be accelerated by other phenol or water molecules acting as proton shuttles. researchgate.net These detailed studies are essential for the rational design of next-generation catalysts with enhanced activity and selectivity.

Environmental Fate and Degradation Pathways of 4 Methyl 3 Propylphenol Analogues

Microbial Biodegradation Mechanisms

Microorganisms have evolved diverse enzymatic systems capable of breaking down phenolic compounds. The efficiency and pathway of this biodegradation depend significantly on the specific microbial strains, the structure of the alkylphenol, and the prevailing environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, bacteria utilize oxygen-dependent enzymes to initiate the breakdown of alkylphenols. A common strategy involves the hydroxylation of the aromatic ring, followed by ring cleavage.

Several bacterial genera, notably Pseudomonas and Rhodococcus, are known to degrade short-chain alkylphenols. frontiersin.orgresearchgate.net The degradation often proceeds via a meta-cleavage pathway. frontiersin.org For instance, a mutant strain of Pseudomonas sp. HBP1 was shown to degrade 2-propylphenol (B147445) by first converting it to 3-propylcatechol using an NADH-dependent monooxygenase. researchgate.net This intermediate is then processed by a metapyrocatechase, which cleaves the aromatic ring. researchgate.net In Rhodococcus, a similar pathway is encoded by the aph gene cluster, which includes a two-component alkylphenol hydroxylase (encoded by aphA and aphB genes) that initiates the degradation of 4-ethylphenol (B45693). frontiersin.org

An alternative aerobic pathway has been identified involving the enzyme vanillyl-alcohol oxidase (VAO). This flavoprotein can convert short-chain 4-alkylphenols such as 4-ethylphenol and 4-propylphenol (B1200801). acs.orgscispace.com The mechanism involves the formation of a transient p-quinone methide intermediate following the initial oxidation of the substrate. scispace.com This intermediate is then attacked by water to form the corresponding alcohol. For 4-ethylphenol and 4-propylphenol, the enzyme is mainly in its oxidized form during turnover, and the flavin reduction step is rate-determining. scispace.com

The enzymatic systems involved in aerobic degradation exhibit varying substrate specificities.

| Enzyme System | Exemplary Substrate(s) | Degrading Organism (Example) | Key Pathway/Mechanism |

| Alkylphenol Hydroxylase & Catechol Dioxygenase | 4-Ethylphenol, 2-Propylphenol | Rhodococcus jostii RHA1, Pseudomonas sp. HBP1 | Hydroxylation to form a catechol derivative, followed by meta-cleavage of the aromatic ring. frontiersin.orgresearchgate.net |

| Vanillyl-Alcohol Oxidase (VAO) | 4-Ethylphenol, 4-Propylphenol | (Enzyme Study) | Oxidation of the alkyl side chain via a p-quinone methide intermediate. scispace.com |

| 4-Ethylphenol Methylenehydroxylase | 4-Ethylphenol, 4-n-Propylphenol | Pseudomonas putida JD1 | Dehydrogenation of the substrate to a quinone methide, which is then hydrated to an alcohol. researchgate.net |

In the absence of molecular oxygen, the biodegradation of alkylphenols is significantly more challenging and generally slower. mdpi.com Studies have shown that ortho-substituted alkylphenols are typically not biodegraded under methanogenic, sulfate-reducing, or nitrate-reducing conditions. nih.govresearchgate.net This persistence highlights their potential to accumulate in anoxic environments like sediments and groundwater. mdpi.com

However, specific conditions can facilitate anaerobic degradation. A notable exception is the biodegradation of certain alkylphenols in the presence of Manganese (IV) [Mn(IV)] as an alternative electron acceptor. nih.govresearchgate.net Research demonstrated that under these conditions, a significant removal of specific alkylphenols can be achieved.

| Compound | Condition | Removal Efficiency | Time Frame |

| 2-Cresol | Mn(IV)-reducing | >90% | < 15 days |

| 2-Ethylphenol | Mn(IV)-reducing | >90% | < 15 days |

| Data sourced from studies on ortho-substituted alkylphenols, indicating potential pathways for analogues. nih.govresearchgate.net |

Complete anaerobic mineralization, the conversion of an organic compound to inorganic end-products like CO2 and methane, requires the cooperative action of different types of microorganisms. mdpi.com This process involves initial hydrolysis and acidification by fermentative bacteria, followed by the action of acetogenic and methanogenic organisms. mdpi.com Some specialized anaerobic bacteria, such as those from the genus Geobacter, are capable of degrading aromatic contaminants through oxidative ring cleavage even under strictly anaerobic conditions. researchgate.net

Identifying the intermediate products of biodegradation is key to elucidating the metabolic pathways. Different pathways yield distinct sets of metabolites.

In the aerobic degradation of 2-propylphenol by Pseudomonas sp. HBP1 Prp, the identified intermediates confirm a meta-cleavage pathway. researchgate.net For other phenolic compounds like Bisphenol A (BPA), degradation by Sphingomonas proceeds via an ipso-substitution mechanism, where hydroxylation occurs at the carbon atom bearing the substituent, leading to the formation of hydroquinone (B1673460) and other specific metabolites. asm.org

Anaerobic degradation also produces unique intermediates. The anoxic oxidation of p-cresol (B1678582), a structural analogue, by denitrifying bacteria involves the formation of p-hydroxybenzyl alcohol, which is then oxidized to p-hydroxybenzaldehyde. researchgate.net

| Parent Compound | Degradation Condition | Key Intermediates Identified | Organism/System |

| 2-Propylphenol | Aerobic | 3-Propylcatechol, 2-hydroxy-6-oxo-nona-2,4-dienoate | Pseudomonas sp. HBP1 Prp researchgate.net |

| 4-Ethylphenol, 4-Propylphenol | Aerobic | p-Quinone methide (transient) | Vanillyl-alcohol oxidase (enzyme) scispace.com |

| Bisphenol A (BPA) | Aerobic | Hydroquinone, 4-(2-hydroxypropan-2-yl)phenol, 4-isopropenylphenol | Sphingomonas sp. strain TTNP3 asm.org |

| p-Cresol | Anaerobic (denitrifying) | p-Hydroxybenzyl alcohol, p-Hydroxybenzaldehyde | Pseudomonas sp. strain PC-07 researchgate.net |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com These methods are particularly effective for degrading recalcitrant compounds like alkylphenols.

Photocatalysis is an AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), to generate reactive oxygen species upon illumination. unh.edumdpi.com

Under UV light, photons with sufficient energy excite electrons in the TiO₂ from the valence band to the conduction band, creating electron-hole pairs. mdpi.com These holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which are powerful, non-selective oxidants that mineralize organic pollutants. mdpi.com

Interestingly, the degradation of phenolic compounds can also be induced by visible light (λ > 420 nm), even with pure TiO₂ which primarily absorbs in the UV range. nih.gov This is attributed to the formation of a surface complex between the phenolic compound and the TiO₂ catalyst. nih.gov This complex can absorb visible light, leading to a direct electron transfer from the adsorbed phenol (B47542) to the conduction band of the TiO₂, initiating the degradation process without the primary involvement of hydroxyl radicals. nih.gov The efficiency of this process is correlated with the surface area of the TiO₂ catalyst. nih.gov Doping TiO₂ with nitrogen has also been shown to improve its photocatalytic activity under both UV and visible light. unh.edu

| Catalyst | Pollutant | Light Source | Degradation/Conversion Rate |

| TiO₂ | 4-Chlorophenol | Visible (λ > 420 nm) | Degradation observed, CO₂ generated nih.gov |

| N-TiO₂ | Phenol | Visible | 5.7% conversion after 2 hours unh.edu |

| TiO₂ | Phenol | Visible | 2.2% conversion after 2 hours unh.edu |

| ZnO | Methylene (B1212753) Blue (40 mg/L) | Visible | 97.5% degradation in 60 minutes nih.gov |

Ozonation and Fenton-based processes are highly effective AOPs for treating water contaminated with phenolic compounds. researchgate.net

The Fenton process involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. mdpi.com This process is advantageous due to the low cost of reagents and its operation at ambient temperature and pressure. mdpi.com The Photo-Fenton process enhances this reaction by using UV light to photoreduce ferric iron (Fe³⁺) back to Fe²⁺, sustaining the catalytic cycle. researchgate.netdokumen.pub

Ozonation can directly oxidize pollutants, but its combination with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) significantly increases the production of hydroxyl radicals, enhancing degradation efficiency. Studies on alkylphenol-contaminated groundwater have demonstrated the high efficacy of these combined methods.

| AOP Method | Target Contaminants | Conditions | Average Removal Efficiency |

| O₃/UV | Alkylphenols in groundwater | 2 mg L⁻¹ O₃, 15 min UVC | 79.71% |

| O₃/UV/H₂O₂ | Alkylphenols in groundwater | 2 mg L⁻¹ O₃, 5000 mg L⁻¹ H₂O₂, 15 min UVC | 84.16% |

| Fenton Oxidation | Oxytetracycline in manure | 434 mM H₂O₂, 43.4 mM Fe²⁺ (24h) | >90% nih.gov |

| Ozonation | Oxytetracycline in manure | 2.5 mg min⁻¹ O₃ (1h) | >90% nih.gov |

While effective, the combination of O₃/UV/H₂O₂ can be considered the most effective AOP for removing organic compounds. However, considering costs and ease of implementation, the O₃/UV method is often seen as more promising for large-scale applications.

Environmental Persistence and Formation of Transformation Products

The environmental persistence of alkylphenol analogues, including compounds structurally related to 4-methyl-3-propylphenol, is a significant area of study due to their widespread presence and potential ecological impact. The structure of the alkyl chain and its position on the phenol ring are critical factors influencing the compound's susceptibility to degradation and, consequently, its persistence in various environmental compartments.

Long-chain alkylphenols are generally more persistent and toxic to aquatic organisms than those with shorter alkyl chains. service.gov.uk For instance, para-C12-alkylphenols are not readily biodegradable and are expected to persist in soil and sediment. service.gov.uk In contrast, compounds with shorter alkyl chains, such as 3-propylphenol (B1220475), tend to exhibit lower environmental persistence. The degradation of alkylphenol ethoxylates in the environment is a notable source of more persistent alkylphenols, such as 4-nonylphenol (B119669) and 4-octylphenol. researchgate.netacs.org

Microbial degradation is a primary pathway for the breakdown of alkylphenols in the environment. Studies have shown that bacteria, particularly species of Pseudomonas, can degrade various alkylphenols. nih.govmicrobiologyresearch.org This degradation is often initiated at the phenolic moiety and can proceed through the ortho-cleavage pathway, involving enzymes like phenol hydroxylase and catechol 2,3-dioxygenase. nih.govmicrobiologyresearch.org Fungal degradation of long-chain branched alkylphenols may involve oxidation of the alkyl chain and the formation of phenolic polymers. nih.gov

The transformation of alkylphenols can lead to the formation of various byproducts. The specific transformation products depend on the parent compound and the degradation conditions. For example, the microbial degradation of some higher alkylphenols is initiated at the phenolic moiety rather than the alkyl chain. microbiologyresearch.org

Research on the transformation of specific alkylphenols has identified several types of products. One study on the demethoxylation of 4-propylguaiacol to produce 4-propylphenol also detected the formation of side products, including 2-methyl-4-propylphenol (B97813), 1,2-dimethoxy-4-propylbenzene, and propylbenzene. lincoln.ac.uk In another line of research, the reaction of 4-alkyl substituted phenols with fluorinating agents has been shown to yield various fluorinated derivatives. Depending on the specific substrate and reaction conditions, products can include ortho-fluorosubstituted phenols and 4-fluorophenol, the latter formed via ipso substitution and dealkylation at the para position. researchgate.netnih.gov

The following tables summarize research findings on the degradation and transformation of various analogues of this compound.

Table 1: Microbial Degradation of Alkylphenol Analogues

| Alkylphenol Analogue | Degrading Microorganism(s) | Degradation Pathway/Enzymes | Key Findings | Reference(s) |

| Long-chain alkylphenols | Pseudomonas putida TX2, Pseudomonas sp. TX1 | Multicomponent phenol hydroxylase, ortho-cleavage pathway (catechol 1,2-dioxygenase) | Bacteria are capable of degrading long-chain alkylphenols. | nih.gov |

| 4-n-alkylphenols (C1–C5) | Pseudomonas sp. strain KL28 | Catabolic pathway involving phenol hydroxylase and catechol 2,3-dioxygenase | Degradation is initiated at the phenolic moiety. | microbiologyresearch.org |

| Long-chain branched alkylphenols (e.g., Nonylphenol) | Fungi | Alkyl chain oxidation, formation of phenolic polymers | Preferential elimination pathway in fungi. | nih.gov |

| Short-chain alkylphenols (e.g., Cresols) | Bacteria | Aromatic ring hydroxylation | Common degradation mechanism for short-chain analogues. | nih.gov |

Table 2: Transformation Products of Alkylphenol Analogues

| Parent Compound | Reaction/Process | Transformation Product(s) | Notes | Reference(s) |

| 4-Propylguaiacol | Catalytic demethoxylation | 4-Propylphenol (main), 2-Methyl-4-propylphenol, 1,2-Dimethoxy-4-propylbenzene, Propylbenzene | Side products formed during the conversion process. | lincoln.ac.uk |

| 4-Methylphenol | Reaction with F-TEDA-BF4 | Ortho-fluorosubstituted products, Difluorocyclohexadienone, 4-Fluorophenol | Formation of various fluorofunctionalised products. | researchgate.net |

| 4-iso-Propylphenol | Reaction with F-TEDA-BF4 | 2-Fluoro-4-i-propyl phenol, 2,2-Difluoro-4-i-propyl-3,5-cyclohexadienone, 4-Fluorophenol | Multiple fluorinated products were formed. | nih.gov |

| Alkylphenol ethoxylates | Biodegradation | Shorter-chain ethoxylates, 4-Nonylphenol, 4-Octylphenol | Degradation leads to more persistent and toxic byproducts. | researchgate.netacs.org |

Biological Interaction Mechanisms of 4 Methyl 3 Propylphenol

Receptor Binding Studies and Mechanistic Insights (in vitro only)

While specific in vitro binding assays for 4-Methyl-3-propylphenol are not widely reported, the study of related alkylphenols provides a framework for understanding its potential receptor interactions. Research has focused on several key receptor systems, including GABA(A), opioid, and estrogen receptors.

The interaction of alkylphenols with ligand-gated ion channels and G protein-coupled receptors has been a subject of significant investigation.

GABA(A) Receptor Interaction: Alkylphenols are known to modulate the function of the γ-aminobutyric acid type A (GABA(A)) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Propofol (B549288) (2,6-diisopropylphenol), a structurally related anesthetic, acts as a positive allosteric modulator of GABA(A) receptors. nih.gov Its action involves enhancing the inhibitory function of GABA. nih.gov Studies using novel photoaffinity ligands derived from anesthetics have confirmed the direct binding of alkylphenols to native synaptic GABA(A) receptors, specifically identifying interactions with α and β subunits. nih.gov The binding is selective, with molecular dynamics simulations predicting higher affinities for α/β subunit interfaces than for those containing the γ2 subunit. nih.gov

Opioid Receptor Interaction: Certain complex phenol-containing molecules have been investigated for their effects on opioid receptors. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists. nih.gov These studies indicate that the presence and position of methyl groups on the piperidine (B6355638) ring, in conjunction with the hydroxyphenyl moiety, are critical for their antagonist properties at μ, δ, and κ opioid receptors. However, these compounds are structurally more complex than simple alkylphenols like this compound.

Estrogen Receptor Interaction: Various alkylphenols have been shown to bind to the estrogen receptor, acting as xenoestrogens. Studies on compounds like 4-n-propylphenol, 4-n-octylphenol, and 4-nonylphenol (B119669) demonstrate that these molecules can activate signaling pathways typically responsive to estradiol (B170435). nih.gov For example, short-chain alkylphenols have been shown to be potent in inducing the rapid release of prolactin from somatomammotrope cells, with a potency that can exceed that of estradiol by several orders of magnitude. nih.gov

| Compound Class/Example | Receptor Target | Interaction Type | Key Finding | Source(s) |

|---|---|---|---|---|

| Propofol (2,6-diisopropylphenol) | GABA(A) Receptor | Positive Allosteric Modulator | Enhances the inhibitory function of GABA. | nih.gov |

| Anesthetic Alkylphenol Photoaffinity Ligand | GABA(A) Receptor | Direct Binding | Binds selectively to α/β subunit interfaces in synaptic receptors. | nih.gov |

| N-substituted 4-(3-hydroxyphenyl)piperidines | Opioid Receptors (μ, δ, κ) | Antagonist | Methyl group substitutions on the piperidine ring influence antagonist activity. | nih.gov |

| Short-chain Alkylphenols (e.g., 4-n-propylphenol) | Estrogen Receptor | Agonist (Xenoestrogen) | Can potently activate signaling and functional responses like prolactin release. | nih.gov |

Computational methods provide significant insight into the specific molecular interactions that govern the binding of alkylphenols to their receptor targets.

Modeling at the GABA(A) Receptor: In silico docking studies have been performed on analogues of magnolol (B1675913) and honokiol, which are structurally related to alkylphenols. nih.govresearchgate.net One such study investigated 2-(4-methoxyphenyl)-4-propylphenol, a derivative of honokiol, and found it demonstrated a high binding affinity for an allosteric site on the GABA(A) receptor. nih.govresearchgate.netresearchgate.net Molecular dynamics simulations of propofol binding to GABA(A) receptors have further elucidated the binding mechanism, indicating that hydrogen bonding between the phenolic hydroxyl group and specific amino acid residues within the α/β subunit interfaces is a key determinant of binding affinity and selectivity. nih.gov

Modeling at Olfactory Receptors: Molecular docking has also been applied to study the interaction of 4-methylphenol with olfactory receptors, providing a basis for understanding the structural determinants of odor perception at a molecular level. researchgate.net

| Compound/Class | Receptor/Protein Target | Computational Method | Key Finding | Source(s) |

|---|---|---|---|---|

| 2-(4-methoxyphenyl)-4-propylphenol | GABA(A) Receptor | Molecular Docking | Demonstrated high binding affinity at an allosteric site. | nih.govresearchgate.netresearchgate.net |

| Propofol | GABA(A) Receptor | Molecular Dynamics (MD) Simulations | Hydrogen bonding is critical for selective binding to α/β interfaces. | nih.gov |

| Various Alkylphenols | Estrogen Receptor | QSAR Modeling | Binding affinity correlates with molecular bulk, hydrophobicity, and alkyl chain length. | ijpsonline.comresearchgate.net |

| 4-Methylphenol | Olfactory Receptors | Molecular Docking | Provides a model for the molecular basis of odorant-receptor interaction. | researchgate.net |

Enzymatic Biotransformation and Metabolic Pathways (excluding direct in vivo mammalian metabolism related to toxicity)

The biotransformation of this compound and related compounds has been studied in various non-mammalian systems, particularly in microorganisms, which utilize these compounds as carbon sources. These pathways typically involve initial enzymatic oxidation.

Biotransformation by Pseudomonas Species: The enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida JD1 is known to be active on a range of 4-alkylphenols, including 4-n-propylphenol. asm.orgresearchgate.net The mechanism does not involve molecular oxygen but proceeds through dehydrogenation of the substrate to form a reactive quinone methide intermediate. asm.org This intermediate is then hydrated by water to produce the corresponding chiral alcohol, 1-(4′-hydroxyphenyl)propanol, in the case of 4-n-propylphenol. asm.org

Biotransformation by Vanillyl-Alcohol Oxidase: The kinetic mechanism of the flavoprotein vanillyl-alcohol oxidase has been studied with short-chain 4-alkylphenols, including 4-propylphenol (B1200801). scispace.com This enzyme readily converts 4-ethylphenol and 4-propylphenol. The reaction involves the formation of a transient intermediate identified as the p-quinone methide of the substrate, which is complexed with the reduced enzyme before reacting with dioxygen. scispace.com

Catabolism by Rhodococcus Species: In bacteria like Rhodococcus rhodochrous, 4-alkylphenols are catabolized via a meta-cleavage pathway. bohrium.comfrontiersin.org This process is initiated by a two-component alkylphenol hydroxylase that converts the alkylphenol to an alkylcatechol. bohrium.com The aromatic ring of the resulting 4-ethylcatechol (B135975) is then cleaved by an extradiol dioxygenase, allowing the organism to utilize the compound for growth. frontiersin.org

Metabolism in Aquatic Organisms: In fish, the metabolism of alkylphenols such as 4-nonylphenol serves as a model for Phase I biotransformation. These compounds are hydroxylated by cytochrome P450 monooxygenase (CYP) enzymes on the alkyl chain. aku.edu.tr This initial hydroxylation is often followed by Phase II conjugation, such as glucuronidation, to facilitate excretion. aku.edu.tr

| Organism/Enzyme | Substrate(s) | Key Intermediate | Product(s) | Source(s) |

|---|---|---|---|---|

| Pseudomonas putida (4EPMH) | 4-n-Propylphenol, 4-Ethylphenol | Quinone Methide | 1-(4′-hydroxyphenyl)propanol | asm.orgresearchgate.net |

| Vanillyl-Alcohol Oxidase | 4-Propylphenol, 4-Ethylphenol | p-Quinone Methide | Corresponding alcohol/aldehyde | scispace.com |

| Rhodococcus rhodochrous (Aph pathway) | 4-Ethylphenol | 4-Ethylcatechol | Meta-cleavage products | bohrium.comfrontiersin.org |

| Fish (Cytochrome P450) | 4-Nonylphenol | Hydroxylated alkylphenol | 8- or 9-hydroxy alkylphenol, glucuronide conjugates | aku.edu.tr |

Structure-Activity Relationships in Biological Systems (mechanistic, non-toxicological)

The relationship between the chemical structure of alkylphenols and their biological activity is crucial for understanding their mechanisms of action. Variations in the length, branching, and position of the alkyl substituent significantly impact their interactions with enzymes and receptors.

Influence of Alkyl Chain on Enzyme Activity: The length of the alkyl chain can determine the rate of enzymatic conversion. For vanillyl-alcohol oxidase, 4-ethylphenol and 4-propylphenol are readily converted substrates, whereas 4-methylphenol is turned over at an extremely slow rate. scispace.com This suggests an optimal chain length for efficient binding and catalysis within the enzyme's active site. Similarly, 4-ethylphenol methylenehydroxylase from P. putida can oxidize 4-n-propylphenol and 4-n-butylphenol, demonstrating its activity on phenols with short, linear alkyl chains. asm.orgresearchgate.net